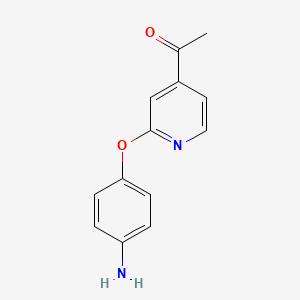

4-Acetyl-2-(4-aminophenoxy) pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

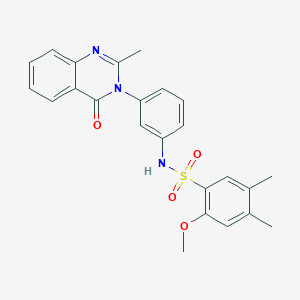

4-Acetyl-2-(4-aminophenoxy) pyridine is a chemical compound with the molecular formula C13H10N2O4 . It is an acetylated pyridine used in the preparation of nitrogen-containing bicyclic heterocycles and other organic compounds .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves multi-step methods. For instance, a novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), was synthesized through three-step methods . Another example is the synthesis of aromatic polyimides containing tetraphenylfuran-thiazole unit via a two-step thermal imidization .Molecular Structure Analysis

The molecular structure of this compound includes pyridine ring units and ether linkage moieties . The structure of this compound and similar ones can be confirmed by various methods such as NMR, FT-IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound are typically part of the process to synthesize more complex compounds. For example, it can be used to prepare a series of polyimides with commercial aromatic dianhydrides via two-step solution polycondensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and similar compounds include good solubility in common polar solvents such as NMP, DMF, DMSO . They also exhibit high thermal stability with the glass transition temperature (Tg) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .Aplicaciones Científicas De Investigación

4-Acetyl-2-(4-aminophenoxy) pyridine has been used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and it has been used to synthesize drugs, dyes, and polymers. This compound has also been used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of peptides. In addition, this compound has been used in the synthesis of Schiff bases and in the synthesis of organometallic compounds.

Mecanismo De Acción

4-Acetyl-2-(4-aminophenoxy) pyridine is a reagent that is used in organic synthesis. It acts as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of peptides. This compound is also used as a reagent in the synthesis of organometallic compounds.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties. In addition, this compound has been found to inhibit the growth of cancer cells. However, further research is needed to determine the full range of its biochemical and physiological effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Acetyl-2-(4-aminophenoxy) pyridine is a useful reagent for organic synthesis due to its high yield and low cost. It is also relatively easy to synthesize, and it is stable in air and water. However, this compound is sensitive to light and heat and can be toxic if inhaled. Therefore, it is important to use proper safety protocols when handling this compound in the lab.

Direcciones Futuras

There are a number of potential future directions for research on 4-Acetyl-2-(4-aminophenoxy) pyridine. These include further studies on its biochemical and physiological effects, as well as on its potential applications in drug synthesis and other areas. Additionally, research could be conducted on the use of this compound as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of peptides and organometallic compounds. Finally, research could be conducted on the development of improved methods for synthesizing this compound.

Métodos De Síntesis

4-Acetyl-2-(4-aminophenoxy) pyridine is synthesized from 4-aminophenol and acetic anhydride in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, and the product is isolated by recrystallization from a suitable solvent. The yield of this compound is typically greater than 80%.

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-(4-aminophenoxy)pyridin-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9(16)10-6-7-15-13(8-10)17-12-4-2-11(14)3-5-12/h2-8H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCDKHZJJHCLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)

![2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2923475.png)

![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)

![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)

![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)

![2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride](/img/structure/B2923493.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)